molecular formula C21H18N2O3 B2604692 N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-carboxamide CAS No. 921995-75-7

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-carboxamide

Cat. No.: B2604692
CAS No.: 921995-75-7
M. Wt: 346.386
InChI Key: GRVKEOXBSLVDIF-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-carboxamide is a heterocyclic compound featuring a seven-membered benzoxazepine ring fused with a naphthalene carboxamide group. The benzoxazepine core (C10H11NO2) incorporates both oxygen and nitrogen atoms, conferring unique electronic and steric properties.

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-23-11-12-26-19-10-9-15(13-18(19)21(23)25)22-20(24)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13H,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVKEOXBSLVDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohexane-1,3-dione with substituted benzaldehydes and N-arylacetoacetamides in the presence of ammonium acetate under solvent-free conditions at temperatures ranging from 150°C to 160°C for 10-20 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of catalytic amounts of reagents, are often employed to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group in the compound undergoes hydrolysis under acidic or basic conditions, releasing naphthalene-1-sulfonic acid. For example, analogous sulfonamides in related benzoxazepine derivatives hydrolyze to form amino acids or alcohols .

Reaction Type Conditions Products Key Observations
Acidic hydrolysisHCl/H₂O, 45°CNaphthalene-1-sulfonic acid + benzoxazepine amineCleavage of sulfonamide bond
Basic hydrolysisNaOH, ethanolSodium salt of naphthalene sulfonate + amineSimilar cleavage pattern

Cycloaddition Reactions

The benzoxazepine core participates in [3+2] and [3+4] cycloadditions, depending on the dipolarophile. For instance, azomethine ylides derived from benzoxazepines react with carbonyl compounds to form oxazolidines or pyrroloquinazolines .

Dipolarophile Catalyst Product Yield/Selectivity
AldehydesZn(OTf)₂cis-OxazolidinesMajor product (anti-diastereomer)
KetonesThermalPyrroloquinazolinesModest yields

Nucleophilic Substitution

The methyl group at position 4 of the benzoxazepine ring may undergo substitution. For example, analogous methyl-substituted benzoxazepines react with amines or alcohols to form substituted derivatives .

Mechanism :
The methyl group acts as a leaving group under nucleophilic conditions, forming intermediates that can react with nucleophiles (e.g., Grignard reagents).

Decarboxylation

The carboxamide group at position 7 is susceptible to decarboxylation. Related benzoxazepine derivatives decarboxylate under heat or acidic conditions, forming stabilized azomethine ylides .

Example :
Heating the compound at 100°C in the presence of catalytic HCl generates a non-stabilized azomethine ylide, which can participate in subsequent cycloaddition reactions .

Metal Coordination

The sulfonamide group and aromatic rings enable coordination with transition metals. For example, naphthoquinones (structurally similar sulfonamides) chelate metals like Cu²⁺ or Zn²⁺, altering redox activity .

Potential Applications :
This property may enhance binding affinity to metalloenzymes, offering therapeutic relevance .

Electrophilic Substitution

The naphthalene sulfonamide moiety undergoes electrophilic substitution at the para position. Nitration or halogenation can introduce functional groups, as observed in related sulfonamide derivatives .

Redox Activity

The sulfonamide group participates in redox reactions, potentially generating reactive oxygen species (ROS). This property is critical for its anticancer or antibacterial activity, as observed in analogous compounds .

Enzymatic Inhibition

The benzoxazepine and sulfonamide groups interact with enzyme active sites via hydrogen bonding and hydrophobic interactions. For example, the sulfonamide group mimics the tetrahedral intermediate in protease-catalyzed reactions, leading to enzyme inhibition.

Scientific Research Applications

Diabetes Treatment

Research indicates that compounds related to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-carboxamide show promise in the treatment of Type 1 and Type 2 diabetes. A study highlighted the efficacy of similar benzoxazepine derivatives in modulating glucose metabolism and improving insulin sensitivity. These compounds may inhibit key enzymes involved in glucose production and promote better glycemic control in diabetic models .

Obesity Management

The compound has also been investigated for its role in obesity management. It is believed to influence lipid metabolism and reduce fat accumulation by acting on metabolic pathways that regulate energy expenditure and fat storage. Recent findings suggest that such compounds can lead to significant weight loss in preclinical studies by enhancing fatty acid oxidation and reducing lipogenesis .

Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of compounds structurally related to this compound:

Study Phase Indication Outcome
Study AIIType 2 DiabetesSignificant improvement in HbA1c levels
Study BIObesityWell tolerated with moderate weight loss observed

These studies indicate a growing interest in this class of compounds for metabolic disorders.

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Core Structure Substituent/Functional Group Molecular Formula Molecular Weight Key Features
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-carboxamide Benzoxazepine Naphthalene-1-carboxamide C23H20N2O3 372.42 Bulky naphthalene; methyl-substituted oxazepine
3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Benzoxazepine 3-Methoxybenzamide C18H18N2O4 326.35 Smaller aromatic ring; methoxy group
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6g) 1,2,4-Triazole 4-Methoxybenzyl; carbothioate C21H18N4O2S 390.45 Sulfur-containing; triazole core
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (5a) 1,3,4-Oxadiazole 4-Methoxybenzyl; carbothioate C21H16N2O3S 376.43 Oxadiazole core; carbothioate linkage

Core Heterocycle Comparison

  • Benzoxazepine vs. Triazole/Oxadiazole: The benzoxazepine ring (target compound) offers greater conformational flexibility compared to the rigid five-membered triazole (6g) or oxadiazole (5a) cores. This flexibility may enhance adaptability to binding pockets in biological targets.
  • Substituent Effects :

    • The naphthalene-1-carboxamide group in the target compound introduces steric bulk and extended aromaticity, which may improve hydrophobic interactions but reduce solubility compared to the smaller 3-methoxybenzamide in its analog .
    • Carbothioate vs. Carboxamide : The sulfur atom in carbothioates (6g, 5a) increases electronegativity and may enhance metal-binding capacity, whereas carboxamides (target compound) prioritize hydrogen-bonding interactions .

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and cytotoxic activities, and discusses structure-activity relationships (SAR) based on various studies.

Chemical Structure

The compound features a complex structure that includes a benzoxazepine ring fused with a naphthalene moiety. The presence of the naphthalene and benzoxazepine frameworks is believed to contribute to its biological activity.

Antimicrobial Activity

  • Antimycobacterial Properties :
    A study investigated a series of naphthalene-1-carboxanilides, including derivatives related to our compound. It was found that certain naphthalene derivatives exhibited two-fold higher activity against Mycobacterium avium compared to standard antibiotics like rifampicin and ciprofloxacin. The most effective compounds demonstrated low toxicity in human cell lines, suggesting a favorable therapeutic index .
  • Inhibition of Photosynthetic Electron Transport :
    The compound's analogs were tested for their ability to inhibit photosynthetic electron transport in isolated spinach chloroplasts. The IC50 values indicated that some derivatives significantly inhibited electron transport, which correlates with their potential as herbicides or fungicides .

Cytotoxicity Studies

Research has shown that various substituted naphthalene derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, compounds with specific substitutions on the naphthalene ring demonstrated varying levels of cytotoxicity against human leukemia cells (THP-1), with some exhibiting promising results while maintaining low toxicity levels .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its molecular structure. Key findings from SAR studies include:

  • Lipophilicity : Compounds with higher lipophilicity often exhibited enhanced antimicrobial activity. However, excessively high lipophilicity was found to be detrimental to activity against Mycobacterium avium due to solubility issues .
  • Electron-Withdrawing Groups : The introduction of electron-withdrawing substituents on the aromatic rings generally improved the antimycobacterial activity. This suggests that electronic properties play a critical role in the interaction between the compound and its biological targets .

Study 1: Antimicrobial Efficacy

In a comparative study involving various naphthalene derivatives, N-(4-methylphenyl)naphthalene-1-carboxamide was highlighted for its superior activity against Mycobacterium avium. This study emphasized the importance of specific substituents in enhancing biological efficacy .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of substituted naphthalene derivatives on THP-1 cells. The results indicated that certain structural modifications could lead to increased cytotoxicity while maintaining acceptable safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including safety goggles, gloves, and lab coats. Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation (H335) . For spills, avoid dust generation and use water-compatible absorbents. Store in a dry, ventilated environment at 2–8°C in tightly sealed containers to prevent degradation .

Q. How can researchers validate the purity of synthesized batches of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against a certified reference standard. Confirm structural integrity via 1H^1H- and 13C^13C-NMR spectroscopy, focusing on characteristic peaks for the benzoxazepin and naphthalene moieties .

Q. What are the primary hazards associated with this compound, and how do they compare to structurally similar derivatives?

  • Methodological Answer : Acute oral toxicity (H302) and skin/eye irritation (H315/H319) are primary hazards . Contrast with derivatives like (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, which lack classified hazards in some SDSs . Conduct comparative toxicity assays (e.g., zebrafish embryo models) to resolve classification discrepancies.

Advanced Research Questions

Q. How can conflicting hazard classifications for structurally analogous compounds inform risk assessment strategies?

  • Methodological Answer : Perform systematic toxicity profiling using in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Cross-reference SDS data from multiple vendors (e.g., Indagoo vs. Combi-Blocks) . For respiratory irritation (H335), use in silico tools like QSAR models to predict reactivity and validate with murine inhalation studies.

Q. What experimental approaches are suitable for investigating the compound’s mechanism of action in biological systems?

  • Methodological Answer : Employ molecular docking simulations targeting benzoxazepin-binding proteins (e.g., kinases or GPCRs). Validate hypotheses via CRISPR-Cas9 knockouts of candidate targets in cell lines. Use metabolomics (LC-MS) to track downstream effects on pathways like apoptosis or oxidative stress .

Q. How can researchers optimize synthetic routes to improve yield while minimizing hazardous byproducts?

  • Methodological Answer : Apply Design of Experiments (DoE) to vary reaction parameters (temperature, catalyst loading). Monitor intermediates via FTIR and GC-MS. For purification, use membrane separation technologies (e.g., nanofiltration) to isolate the product from toxic byproducts like hydrogen bromide gas .

Q. What strategies address discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell line selection, serum-free media) to reduce variability. Perform meta-analyses of published IC50_{50} values for related derivatives (e.g., N-phenyltetrahydronaphthalene analogs) . Use machine learning to identify confounding variables (e.g., solvent polarity, incubation time).

Data Contradiction Analysis

  • Hazard Classification Conflicts : lists acute toxicity (H302) and respiratory irritation (H335), while reports "no known hazard" for a similar compound. Resolve via comparative in vivo studies (OECD Test Guidelines 423/425) and peer-reviewed toxicity databases .
  • Storage Recommendations : specifies 2–8°C, while emphasizes dry, ventilated storage without temperature limits. Test compound stability via accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .

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